molecular formula C16H23NO2 B8372951 N-cyclooctyl-3,4-methylenedioxy-benzylamine

N-cyclooctyl-3,4-methylenedioxy-benzylamine

Cat. No.: B8372951
M. Wt: 261.36 g/mol
InChI Key: LKMNHNFDENGUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-3,4-methylenedioxy-benzylamine is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclooctanamine

InChI

InChI=1S/C16H23NO2/c1-2-4-6-14(7-5-3-1)17-11-13-8-9-15-16(10-13)19-12-18-15/h8-10,14,17H,1-7,11-12H2

InChI Key

LKMNHNFDENGUJA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.5 g of piperonal, 12,7a g of cyclooctylamine and a catalytical amount of p-toluene-sulfonic acid were hydrogenated for 6 hours in 500 ml of methanol over Raney nickel at 100° C/100 atmospheres gauge pressure. After removal of the catalyst, evaporation of the solution and treatment of the residue with methanolic HCl, there were obtained 23 g of N-cyclooctyl-3,4-methylenedioxy-benzylamine. Melting point 164°-165° C (from ethanol/ether).
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16.5 g
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500 mL
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